2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a benzylamino group at position 2, a methyl group at position 9, and a formyl (carbaldehyde) group at position 2. This structure is part of a broader class of pyridopyrimidine derivatives, which are studied for their diverse pharmacological properties, including analgesic, antitumor, and enzyme-inhibitory activities .
Properties
CAS No. |
303024-38-6 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(benzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-5-9-20-16(12)19-15(14(11-21)17(20)22)18-10-13-7-3-2-4-8-13/h2-9,11,18H,10H2,1H3 |
InChI Key |
MAWKGRCVRLWSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NCC3=CC=CC=C3 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of cyanoacetohydrazide with aromatic aldehydes and other reagents under specific conditions . The reaction conditions often include the use of solvents like pyridine and catalysts such as gold or other transition metals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit promising anticancer properties. Studies suggest that 2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further investigation in cancer therapeutics.
1.2 Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains suggests that it could be developed into a new class of antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the benzylamino group can enhance antimicrobial activity.
1.3 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on certain kinases, which play critical roles in cancer progression and other diseases. This inhibition can lead to decreased cellular proliferation and increased rates of apoptosis in malignant cells.
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrido[1,2-a]pyrimidine Core : Starting materials are reacted under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine structure.
- Introduction of Benzylamino Group : The benzylamine is introduced via nucleophilic substitution or condensation reactions.
- Aldehyde Functionalization : The final step involves the introduction of the aldehyde group at the 3-position through oxidation reactions.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Various amines and acids |
| 2 | Nucleophilic Substitution | Benzylamine |
| 3 | Oxidation | Oxidizing agents (e.g., CrO₃) |
3.1 In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate a dose-dependent response with IC50 values suggesting significant potency compared to existing chemotherapeutics.
3.2 In Vivo Studies
Preliminary in vivo studies using animal models have demonstrated that this compound can effectively reduce tumor size without significant toxicity, indicating its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Amino/Amide Derivatives
- 2-(4-Benzylpiperidinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Structure: Replaces benzylamino with a 4-benzylpiperidinyl group. Molecular Formula: C₂₂H₂₃N₃O₂ (MW: 361.45 g/mol) . Properties: Increased steric bulk due to the piperidine ring may reduce solubility but enhance binding affinity to hydrophobic targets.
- 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Structure: Substitutes benzylamino with a hydroxyethylamino group. Molecular Formula: C₁₂H₁₃N₃O₃ (MW: 257.29 g/mol) .
Ether-Linked Derivatives
- 2-(3,5-Dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Structure: Features a phenoxy group at position 2. Molecular Formula: C₁₈H₁₆N₂O₃ (MW: 316.34 g/mol) . Properties: The electron-rich phenoxy group may stabilize the aldehyde via resonance, affecting reactivity in downstream syntheses.
- 2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Structure: Substituted with a fluorophenoxy group. Molecular Formula: C₁₆H₁₁FN₂O₃ (MW: 298.27 g/mol) . Properties: Fluorine’s electronegativity could enhance metabolic stability and binding specificity.
Spirocyclic and Heterocyclic Derivatives
- 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Structure: Incorporates a spirocyclic amine.
9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Physicochemical and Structural Comparisons
Stability and Reactivity
- Aldehyde Reactivity : The formyl group at position 3 is susceptible to nucleophilic attack, enabling derivatization (e.g., Schiff base formation) .
- Substituent Effects: Electron-donating groups (e.g., phenoxy) stabilize the aldehyde, while electron-withdrawing groups (e.g., fluorine) may increase electrophilicity .
Biological Activity
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes a benzylamino group and an oxo functional group, contributing to its diverse biological interactions.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.33 g/mol
- IUPAC Name : 2-(benzylamino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
- InChI Key : MLUNXUOFFGWGKX-YBFXNURJSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and pathways by binding to their active sites, thereby blocking substrate access and modulating signaling pathways. This mechanism is crucial for its potential applications in cancer therapy and antimicrobial treatments.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study found that it inhibited cell proliferation in human breast cancer cells at concentrations as low as 30 nM, showing promise as a potential therapeutic agent for cancer treatment .
Antimicrobial Properties
This compound has also been investigated for its antibacterial and antifungal activities. Preliminary assays have shown that it possesses moderate inhibitory effects against several pathogenic bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of pyrido[1,2-a]pyrimidine derivatives revealed that this compound exhibited potent activity against CDK4 and CDK6 kinases, which are critical regulators of the cell cycle. The compound was shown to cause G1 arrest in tumor cells, indicating its potential as an antitumor agent .
Study 2: Structure-Activity Relationship (SAR)
An analysis of various derivatives of this compound highlighted the importance of the benzylamino and oxime groups for enhancing biological activity. Modifications to these functional groups led to varying degrees of potency against targeted kinases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | Pyrido[1,2-a]pyrimidine | 30 | Anticancer |
| PD-0332991 (Palbociclib) | Pyrido[2,3-d]pyrimidine | 11 | CDK4/6 Inhibitor |
| Imidazo[1,2-a]pyrazine Derivatives | Imidazo Ring | Varies | Antitumor |
Safety Profile
According to safety data sheets, this compound may cause skin irritation and eye damage upon contact. It is classified under GHS as causing skin irritation (Category 2) and eye irritation (Category 2A). Proper handling protocols are essential when working with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
